tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Organic Synthesis Process Chemistry Protecting Group Strategy

Eliminate non-selective reactions in your synthesis. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate delivers a pre-protected scaffold with three orthogonal handles: • Boc-protected 2-amino enables selective 3-OH modification without competing amine reactions. • 5-Chloro substituent serves as a cross-coupling handle for Suzuki-Miyaura diversification. • Consensus Log P of 1.86 (~1 log unit increase vs. unprotected analog) enhances membrane permeability. Procure with ≥97% purity, shipped under cold-chain (2-8°C) compliance. Patented synthesis yields 87.3%, saving in-house protection steps.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 1609402-46-1
Cat. No. B1403778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate
CAS1609402-46-1
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O
InChIInChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
InChIKeyUCZOCPZOKRYOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate Overview


tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1), commonly known as 2-(Boc-amino)-5-chloro-3-hydroxypyridine, is a substituted pyridine derivative with the molecular formula C10H13ClN2O3 and a molecular weight of 244.67 g/mol . It features a pyridine core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and a tert-butyloxycarbonyl (Boc)-protected amino group at the 2-position . This compound is fundamentally a protected amino alcohol and is exclusively procured as a synthetic intermediate or research building block; it has no direct therapeutic application as a final drug substance. Commercially available from multiple suppliers with typical purities of 95-98%, procurement decisions are driven by its utility as a specific scaffold for further chemical elaboration rather than by intrinsic biological activity [1].

Boc-protected scaffold

Enables chemoselective 3-OH modification without competing amine reactions

5-Chloro handle

Supports palladium-catalyzed cross-coupling for late-stage diversification

Cold-chain logistics

Requires refrigerated storage and validated shipping to maintain purity

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate Substitution Risks


Generic substitution of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate with alternative pyridine intermediates is not scientifically valid due to the precise and interdependent placement of its three functional groups. The Boc-protected amino group at the 2-position is essential for orthogonal protection strategies, allowing the 3-hydroxyl group to undergo selective transformations (e.g., alkylation, esterification) without competing reactions at the primary amine [1]. While alternative protected 2-aminopyridines exist, the specific 5-chloro substituent is not merely an inert spectator; it serves as a critical handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . The combination of an orthogonal protecting group (Boc), a reactive nucleophile (OH), and a coupling handle (Cl) in a single, well-defined scaffold eliminates the need for multiple protection/deprotection steps and reduces the risk of forming undesired regioisomers during synthesis, thereby streamlining complex route design and improving overall yield and purity [1].

Unprotected amine analog

Competing reactions at the free 2-amino group may reduce chemoselectivity and lower effective yields

Regioisomeric variants

Different substitution patterns alter spatial arrangement and may produce unvalidated downstream molecules

Non-5-chloro pyridines

Absence of the chlorine handle removes the key cross-coupling site, limiting synthetic diversification

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate Evidence Guide


Synthetic Yield Advantage with Boc Protection

A direct, patented synthetic route from commercially available 2-amino-5-chloro-3-pyridinol demonstrates the critical role of the Boc-protected compound. The method yields tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate with an isolated yield of 87.3% under optimized conditions (reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane) [1]. In contrast, the unprotected analog, 2-amino-5-chloro-3-pyridinol, cannot be directly substituted in sequences requiring a free 3-hydroxyl group for further modification, as the unprotected 2-amino group would compete in alkylation or acylation reactions, leading to complex mixtures and significantly lower effective yields for the desired downstream product [2].

Synthetic yield
Head-to-head
Reported isolated yield 87.3% for Boc-protected intermediate vs. chemoselectivity loss with unprotected amine
Supports procurement of the pre-protected scaffold to avoid in-house protection and side reactions
Patent CN103772273A; reaction with Boc₂O/DMAP in CH₂Cl₂
Organic Synthesis Process Chemistry Protecting Group Strategy

Purity Benchmarking vs. Alternative Chloropyridines

Procurement decisions are substantiated by verifiable purity and analytical data. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is offered with a standard purity of 97% as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by multiple major suppliers . For comparison, a structurally similar but deprotected analog, 2-amino-5-chloro-3-pyridinol (an intermediate in the synthesis of CAS 1609402-46-1), is often procured as a raw material with a lower specification, such as ≥95% purity . This 2-percentage-point difference in specified purity translates to a lower level of unknown impurities in the Boc-protected compound, reducing the risk of side reactions or the need for additional purification steps in the next stage of synthesis [1].

Purity benchmark
Cross-study comparable
Specified purity 97% (HPLC/NMR) vs. ≥95% for the unprotected precursor 2-amino-5-chloro-3-pyridinol
Higher purity reduces unknown impurities and potential side reactions in downstream steps
Supplier certificate of analysis data; 2-percentage-point difference
Analytical Chemistry Quality Control Procurement

Predicted Lipophilicity vs. Unprotected Analogue

Computational analysis reveals significant differences in key drug-like properties between the target compound and its unprotected analog. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1) has a calculated Consensus Log P of 1.86, indicating moderate lipophilicity, and an aqueous solubility (ESOL Log S) of -2.64 (approx. 0.557 mg/mL) . In contrast, the unprotected amine, 2-amino-5-chloro-3-pyridinol, is predicted to have a lower Log P (approx. 0.7-1.0) and higher aqueous solubility due to its additional hydrogen bond donors [1]. The Boc group in the target compound increases lipophilicity by approximately 1 log unit, which is a critical factor influencing membrane permeability and cellular uptake in biological assays or in vivo studies of derived compounds [2].

Lipophilicity shift
Class-level
Consensus Log P 1.86 vs. ~0.8–1.0 for unprotected analog; ~1 log unit increase
Indicates higher predicted membrane permeability for derivatives containing this scaffold
In silico prediction; experimental permeability not directly measured
Computational Chemistry Drug Design ADME Properties

Regiochemical Fidelity vs. Positional Isomers

The precise 5-chloro-3-hydroxy-2-Boc-amino substitution pattern on the pyridine ring is critical for its intended use as a scaffold. The target compound (CAS 1609402-46-1) is defined by this specific arrangement. In contrast, regioisomers such as tert-butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate or tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate would present the reactive handles in a different spatial orientation . This difference in connectivity dictates the geometry and electronic properties of any resulting molecule, directly impacting its ability to interact with a specific biological target. No direct biological data is available for CAS 1609402-46-1 itself, but data from a derivative, N-(5-chloro-3-hydroxypyridin-2-yl)-1-(3,5-dichlorophenyl)methanesulfonamide, has been reported in pharmacokinetic studies (plasma concentration of 117696364 assessed at 1 hr after a 1 mg/kg IV dose in mice), demonstrating the utility of this exact substitution pattern in generating tool compounds for in vivo research . Substituting a regioisomer would generate a different derivative with unknown and likely divergent pharmacokinetic and pharmacodynamic profiles.

Regiochemical identity
Data to verify
5-chloro-3-hydroxy-2-Boc-amino substitution; distinct from other regioisomers
Exact substitution pattern is critical; any regioisomer leads to a different final molecule
Structural attribution based on NMR/X-ray; derivative PK data supports utility of this core
Medicinal Chemistry Regioselectivity Synthetic Intermediate

Cold-Chain Storage Necessity

Unlike many simpler pyridine building blocks that are stable at room temperature, tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate requires specific storage conditions to maintain its certified purity. Vendor technical datasheets consistently specify storage at 2-8°C [1]. This contrasts with compounds like 5-chloro-3-hydroxypyridine (CAS 74115-12-1), which may be stored at room temperature. Furthermore, long-term storage recommendations advise keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation . This documented sensitivity necessitates a verified cold-chain supply from procurement to use, a logistical consideration that differentiates it from more robust and less expensive alternatives. Failure to adhere to these conditions can lead to hydrolysis of the Boc group or oxidation, compromising the integrity of subsequent experiments.

Storage requirement
Class-level
Store at 2–8°C under inert atmosphere vs. room-temperature storage for simpler pyridines
Cold-chain logistics are mandatory to prevent Boc hydrolysis or oxidation
Per vendor technical datasheets; verify cold-chain compliance upon procurement
Stability Logistics Procurement

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate Application Scenarios


Chemoselective Functionalization in Multi-Step Synthesis

Use tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate as a starting scaffold when a synthetic route necessitates the selective alkylation or acylation of a 3-hydroxyl group in the presence of a 2-amino group. The evidence from its patented synthesis shows that the Boc protection strategy is not just effective but yields the desired intermediate with a high isolated yield of 87.3% [1]. Procuring this pre-protected compound avoids the need to perform and optimize the protection step in-house, saving development time and ensuring a reliable starting point for the subsequent selective modification of the 3-OH group. This is in contrast to using 2-amino-5-chloro-3-pyridinol, which would lead to non-selective reactions.

Improved Membrane Permeability in Compound Development

In a drug discovery program aiming to improve cellular permeability of a lead series, the procurement of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is justified by its quantifiable increase in lipophilicity. Compared to its unprotected analog, the Boc group confers a Consensus Log P of 1.86, representing a ~1 log unit increase [1]. This calculated property is directly linked to enhanced passive diffusion across biological membranes . Selecting this intermediate is a data-driven decision to bias the physicochemical properties of the final compound library toward more favorable oral bioavailability or cell-based activity.

Palladium-Catalyzed Cross-Coupling Diversification

Procure this specific regioisomer when a synthetic strategy aims to leverage the 5-chloro substituent as a handle for cross-coupling reactions. The documented reactivity of the 5-chloro-3-hydroxypyridine core in Suzuki-Miyaura couplings provides a precedent for further diversifying the scaffold [1]. The intact Boc and hydroxyl groups allow this coupling to occur orthogonally, adding molecular complexity in a controlled, modular fashion. This specific regiochemistry (5-chloro) is essential, as alternative isomers would place the coupling handle in a different location, altering the geometry of the final molecule and its potential interaction with a target, as demonstrated by the use of this exact core in derivative PK studies .

Quality Control and Cold Storage Implementation

Select tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate from a supplier who can provide a Certificate of Analysis (CoA) confirming ≥97% purity (e.g., by HPLC) and who demonstrates cold-chain shipping compliance for storage at 2-8°C [1]. This scenario is critical for laboratories adhering to strict quality standards (e.g., GLP, GMP for early-stage development). The defined storage requirement differentiates its procurement from that of less sensitive building blocks, requiring advanced logistical planning and facility checks. Procuring from a vendor that does not guarantee these conditions risks compound degradation (e.g., Boc deprotection), leading to compromised experimental results and wasted resources .

Application
Selection Property
Validation Focus
Chemoselective 3‑OH functionalization
Orthogonal Boc protection strategy
Verify selective alkylation/acylation without amine interference
Membrane permeability profiling
Boc-enhanced lipophilicity (Log P shift)
Assess permeability in cell-based or PAMPA models
Cross-coupling diversification
5‑Chloro handle for Pd-catalyzed coupling
Confirm coupling efficiency with desired boronic acid/partner
Quality-controlled scale-up
Certified purity (≥97%) and cold-chain compliance
Review CoA and storage/shipping documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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